[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea
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Overview
Description
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- is a chemical compound known for its diverse applications in scientific research and industry. This compound consists of 11 hydrogen atoms, 9 carbon atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . It is recognized for its unique structure and potential in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- can be synthesized through the condensation reaction of an appropriate hydrazide with 2,4-dihydroxybenzaldehyde. The reaction typically occurs in a molar ratio of 1:1 in methanol or ethanol . This method ensures the formation of the desired hydrazone derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of automated and controlled reaction conditions ensures the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may produce oxides, while reduction can yield hydrazine derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- has numerous applications in scientific research:
Chemistry: It is used in the synthesis of various hydrazone derivatives and as a reagent in organic synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- exerts its effects involves targeting specific molecular pathways. For example, in anticancer research, it has been shown to modulate the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest . This compound’s ability to interact with key enzymes and proteins makes it a valuable tool in therapeutic research.
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- can be compared with other similar compounds, such as:
Thiosemicarbazide: Known for its use in the synthesis of hydrazones and its biological activities.
Isothiosemicarbazide: Another derivative with similar chemical properties and applications.
N-Aminothiourea: Used in various chemical reactions and known for its reactivity.
The uniqueness of Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-5(11-12-9(10)15)7-3-2-6(13)4-8(7)14/h2-4,13-14H,1H3,(H3,10,12,15)/b11-5+ |
InChI Key |
JPXZIJSSSDPDTE-VZUCSPMQSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=C(C=C(C=C1)O)O |
Canonical SMILES |
CC(=NNC(=S)N)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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